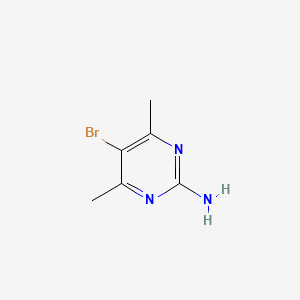

![molecular formula C8H7BrN2 B1270902 6-Bromo-4-methyl-1H-benzo[d]imidazole CAS No. 255064-10-9](/img/structure/B1270902.png)

6-Bromo-4-methyl-1H-benzo[d]imidazole

説明

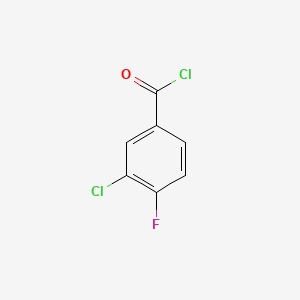

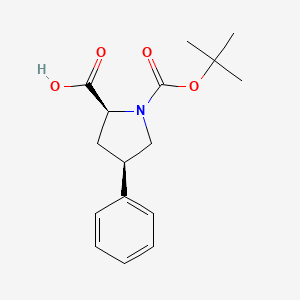

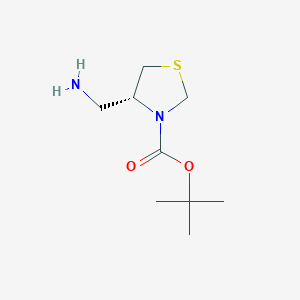

6-Bromo-4-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C8H7BrN2 . It has a molecular weight of 211.06 g/mol . The IUPAC name for this compound is 6-bromo-4-methyl-1H-benzimidazole .

Synthesis Analysis

Imidazole, the core structure of 6-Bromo-4-methyl-1H-benzo[d]imidazole, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-methyl-1H-benzo[d]imidazole consists of a benzimidazole core with a bromine atom at the 6-position and a methyl group at the 4-position . The InChI code for this compound is 1S/C8H7BrN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

6-Bromo-4-methyl-1H-benzo[d]imidazole has a molecular weight of 211.06 g/mol . It has a topological polar surface area of 28.7 Ų . The compound has a complexity of 151, as computed by Cactvs 3.4.8.18 .科学的研究の応用

Antimicrobial Activity

6-Bromo-4-methyl-1H-benzo[d]imidazole: derivatives have been studied for their potential as antimicrobial agents. The imidazole ring is a crucial component in many drugs with antimicrobial properties. This compound can be synthesized into various derivatives that exhibit antibacterial and antifungal activities, making it valuable in the development of new medications to combat resistant strains of microbes .

Anti-tubercular Agents

The compound has been utilized in the synthesis of molecules with anti-tubercular activity. For instance, derivatives of this compound have been evaluated against Mycobacterium tuberculosis strains, showing promise as a part of combination therapies to treat tuberculosis, especially in cases where resistance to traditional drugs is an issue .

Anticancer Research

Imidazole-containing compounds like 6-Bromo-4-methyl-1H-benzo[d]imidazole are being explored for their anticancer properties. They can be used to create molecules that interfere with cancer cell growth and proliferation. Research is ongoing to determine the efficacy and safety of these compounds in cancer treatment protocols .

Synthesis of Functional Molecules

This compound serves as a key intermediate in the synthesis of functional molecules used in various applications, including pharmaceuticals and materials science. The ability to introduce substitutions at specific positions on the imidazole ring allows for the creation of molecules with desired properties .

Chemical Synthesis and Drug Development

The imidazole ring is a common motif in many drugs, and 6-Bromo-4-methyl-1H-benzo[d]imidazole provides a versatile starting point for the synthesis of these compounds. Its reactivity allows for the construction of complex molecules that can be used in the development of new drugs .

Research on Heterocyclic Chemistry

As a heterocyclic compound, 6-Bromo-4-methyl-1H-benzo[d]imidazole is of significant interest in the field of heterocyclic chemistry. It is used in academic research to study the properties and reactions of imidazole rings, which are important in many biological processes .

Safety and Hazards

作用機序

Target of Action

Imidazole derivatives have been known to exhibit a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse range of biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

特性

IUPAC Name |

6-bromo-4-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTOSLNWOXGYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363958 | |

| Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methyl-1H-benzo[d]imidazole | |

CAS RN |

255064-10-9 | |

| Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。